Thiolane-3-thiol
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Overview
Description
. This compound is characterized by a five-membered ring structure containing one sulfur atom and a thiol group (-SH) attached to the third carbon atom. Thiolane-3-thiol is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolane-3-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of thiourea with an alkyl halide, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol . Another method includes the thiol-yne click reaction, where an alkynyl-terminated compound reacts with a thiol-containing compound under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, utilizing thiourea and alkyl halides as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiolane-3-thiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: this compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Thiolane-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiolane-3-thiol involves its thiol group, which can undergo various chemical reactions, including oxidation and substitution. The thiol group can form disulfide bonds, which are crucial in redox reactions and protein folding. Additionally, this compound can interact with metal ions, forming complexes that are useful in catalysis and material science .
Comparison with Similar Compounds
Thiophene: A sulfur-containing heterocycle with a similar five-membered ring structure but without the thiol group.
Tetrahydrothiophene: Similar to thiolane-3-thiol but lacks the thiol group.
Dithiothreitol: A compound with two thiol groups, commonly used as a reducing agent.
Uniqueness: this compound is unique due to its combination of a thiol group and a sulfur-containing heterocyclic ring. This structure imparts distinct chemical reactivity and makes it valuable in various applications, particularly in redox chemistry and material science .
Properties
Molecular Formula |
C4H8S2 |
---|---|
Molecular Weight |
120.2 g/mol |
IUPAC Name |
thiolane-3-thiol |
InChI |
InChI=1S/C4H8S2/c5-4-1-2-6-3-4/h4-5H,1-3H2 |
InChI Key |
HWPKEMDGLXSFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1S |
Origin of Product |
United States |
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